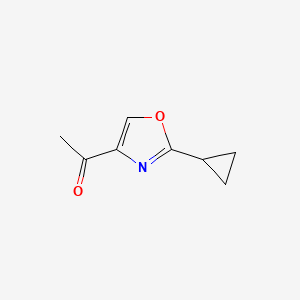

1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(2-cyclopropyl-1,3-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)7-4-11-8(9-7)6-2-3-6/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZJMDCEWYUQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=COC(=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approach Using α-Haloketones and Amino Alcohols

A common method for oxazole synthesis involves the cyclization of α-haloketones with amino alcohols or related nucleophiles. For this compound:

- Starting materials may include a cyclopropyl-substituted amino alcohol or amide and an α-haloketone with an acetyl group.

- Under controlled conditions (e.g., reflux in toluene or another suitable solvent under nitrogen atmosphere), the cyclization proceeds to form the oxazole ring with the desired substitution pattern.

Transition Metal-Catalyzed Oxazole Formation

Recent advances in oxazole synthesis include copper(II)-catalyzed oxidative cyclization methods:

- Using copper acetate hydrate (Cu(OAc)2·H2O) as a catalyst in toluene under nitrogen atmosphere at elevated temperatures (around 120 °C).

- Reactants such as cyclopropyl-substituted amines or imines react with acetyl-containing precursors to afford the oxazole ring.

- This method provides good yields (up to 80%) and allows for gram-scale synthesis.

Example reaction conditions adapted from related oxazole syntheses:

| Parameter | Condition |

|---|---|

| Catalyst | Cu(OAc)2·H2O (3 eq) |

| Solvent | Toluene |

| Temperature | 120 °C |

| Atmosphere | Nitrogen (N2) |

| Reaction Time | 12–24 hours |

| Workup | Extraction with ethyl acetate and water, drying over MgSO4, column chromatography |

This method is supported by research on oxazole derivatives where similar cyclopropyl-substituted oxazoles were synthesized efficiently under these conditions.

Alternative Synthetic Routes

- Condensation of Cyclopropyl-Substituted Amino Ketones with Acetic Anhydride or Acetyl Chloride: This approach involves direct acetylation of cyclopropyl-substituted oxazole intermediates.

- Use of Cyclopropyl-Substituted Nitriles or Amides: These can undergo cyclization with appropriate reagents to form the oxazole ring bearing the ethanone substituent.

Reaction Optimization and Yields

- The copper-catalyzed method provides yields typically in the range of 75–85%, with high purity after chromatographic purification.

- Reaction atmosphere (inert N2) and temperature control are critical for minimizing side reactions.

- Solvent choice affects solubility and reaction kinetics; toluene is preferred for its high boiling point and inertness.

- Purification by silica gel column chromatography using petroleum ether/ethyl acetate mixtures (ratios around 10:1 to 5:1) effectively isolates the target compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| α-Haloketone + Amino Alcohol | Reflux in toluene, N2 atmosphere | 60–75 | Classic cyclization approach |

| Cu(OAc)2·H2O-Catalyzed Cyclization | Cu(OAc)2·H2O (3 eq), toluene, 120 °C, 12–24 h, N2 | 75–85 | Modern, scalable, high yield |

| Acetylation of Oxazole Intermediates | Acetic anhydride or acetyl chloride, base | 50–70 | Post-cyclization functionalization |

| Cyclization from Nitriles/Amides | Various cyclization reagents, elevated temp | Variable | Less common, requires optimization |

Research Findings and Considerations

- The copper-catalyzed oxidative cyclization method is the most efficient and reproducible for preparing 1-(2-cyclopropyl-1,3-oxazol-4-yl)ethan-1-one, allowing for gram-scale synthesis with good yields and purity.

- Reaction monitoring by NMR and chromatographic techniques ensures the completion of cyclization and acetylation steps.

- The cyclopropyl substituent influences the reactivity and stability of intermediates, requiring careful control of reaction conditions.

- No significant reports of alternative green or enzymatic synthesis methods for this compound have been documented to date.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The oxazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.

Scientific Research Applications

1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Heterocycle Variations

- 1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone (Thiazole analogue) Structure: Replaces the oxazole oxygen with sulfur (thiazole core). Impact: Thiazoles exhibit greater electron density due to sulfur’s lower electronegativity compared to oxygen. This enhances nucleophilic reactivity and alters binding affinity in biological systems. Applications: Thiazoles are common in pharmaceuticals (e.g., sulfathiazole), suggesting divergent bioactivity compared to oxazoles.

- 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one Structure: Features a triazole ring linked via an ethanone chain and a chlorinated cyclopropane. Impact: The triazole ring (two nitrogen atoms) offers distinct coordination sites for metal binding or hydrogen bonding. The chlorine atom increases electrophilicity, enhancing reactivity in substitution reactions. This compound is a key intermediate in synthesizing prothioconazole, a broad-spectrum fungicide .

Substituent Modifications

- 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one Structure: Replaces cyclopropyl with isopropyl at position 2. Unlike cyclopropyl’s strained sp³ carbons, isopropyl’s relaxed sp³ geometry may diminish electronic effects on the oxazole ring .

- 2-Chloro-1-(1,3-oxazol-4-yl)ethan-1-one Structure: Substitutes the cyclopropyl group with chlorine on the ethanone chain. Impact: The chlorine atom acts as a strong electron-withdrawing group, polarizing the ketone and increasing susceptibility to nucleophilic attack. This contrasts with cyclopropyl’s electron-donating effects via hyperconjugation .

Chain Length Variations

- 1-(1,3-Oxazol-4-yl)propan-1-one Structure: Extends the acetyl chain to propanone. Impact: The longer chain may alter molecular conformation and van der Waals interactions, affecting binding to biological targets. The increased hydrophobicity could influence bioavailability .

Physicochemical Properties

Biological Activity

1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and antimalarial effects, supported by recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 151.16 g/mol

Antimicrobial Activity

Research indicates that 1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one exhibits significant antimicrobial properties. In a study examining various oxazole derivatives, the compound showed activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Pseudomonas aeruginosa | 0.037 mg/mL |

The compound demonstrated a broad spectrum of activity, particularly effective against Staphylococcus aureus and Escherichia coli , which are common pathogens associated with various infections .

Antifungal Activity

In addition to its antibacterial properties, the compound has been noted for its antifungal activity. It was tested against several fungal strains with the following results:

Table 2: Antifungal Activity of 1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.0048 mg/mL |

| Fusarium oxysporum | 0.056 mg/mL |

These results indicate that the compound can inhibit the growth of pathogenic fungi at relatively low concentrations .

Antimalarial Activity

Recent studies have identified the compound as a potential candidate for antimalarial drug development. Targeting dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment, the compound exhibited potent activity against Plasmodium falciparum.

Case Study: Efficacy Against Malaria

In human Phase IIa clinical studies, compounds similar to 1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one showed promising results in providing single-dose cures for P. falciparum malaria. The efficacy against P. vivax was lower but still notable .

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives like 1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one can be attributed to their structural features. Modifications in the cyclopropyl group and the oxazole ring can enhance or diminish their biological effects.

Table 3: Structure-Activity Relationship Insights

| Structural Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Increased antibacterial potency |

| Alteration in ring size | Variable effects on antifungal activity |

Q & A

Basic Question: What are the standard synthetic routes for preparing 1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one, and how can its purity be validated?

Methodological Answer:

The synthesis of oxazole derivatives like 1-(2-cyclopropyl-1,3-oxazol-4-yl)ethan-1-one typically involves cyclocondensation reactions. For example, analogous compounds are synthesized by refluxing hydroxyacetophenone derivatives with halogenated reagents (e.g., 4-chlorobenzyl chloride) in ethanol using anhydrous potassium carbonate as a base catalyst . Post-reaction, the product is isolated via precipitation in cold water, followed by recrystallization from ethanol. Purity validation requires a combination of techniques:

- HPLC : To assess chemical purity (>95% typically required).

- NMR Spectroscopy : To confirm structural integrity (e.g., cyclopropyl proton signals at δ 1.0–2.0 ppm and oxazole ring protons at δ 7.5–8.5 ppm).

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₈H₉NO₂).

Advanced Question: How can structural contradictions in X-ray crystallographic data for this compound be resolved?

Methodological Answer:

Structural ambiguities (e.g., bond-length discrepancies or disorder in the cyclopropyl moiety) require advanced refinement strategies using programs like SHELXL and visualization tools like ORTEP-3 . Key steps include:

- Twinned Data Refinement : Use the TWIN and BASF commands in SHELXL to model overlapping lattices.

- Disorder Modeling : Split the cyclopropyl group into multiple positions with occupancy factors refined isotropically.

- Validation : Cross-check with WinGX -generated residual electron density maps to ensure no unmodeled peaks (>0.3 e⁻/ų).

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Based on structurally similar compounds, safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors (acute toxicity category 4 ).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can reaction conditions be optimized to minimize byproducts during cyclopropyl-oxazole formation?

Methodological Answer:

Byproduct formation (e.g., dimerized oxazoles or unreacted cyclopropane intermediates) is mitigated via:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Temperature Control : Maintain reflux at 80–90°C to balance reaction rate and side reactions.

- Catalyst Screening : Test Lewis acids like ZnCl₂ or Brønsted acids (p-TsOH) to enhance regioselectivity .

Basic Question: What spectroscopic techniques are critical for characterizing the cyclopropyl-oxazole core?

Methodological Answer:

- ¹³C NMR : Identify the carbonyl carbon (δ 190–200 ppm) and cyclopropyl carbons (δ 10–20 ppm).

- IR Spectroscopy : Detect C=O stretching (1680–1720 cm⁻¹) and C-N-C oxazole ring vibrations (1500–1550 cm⁻¹).

- UV-Vis : Monitor π→π* transitions of the oxazole ring (λmax ~250–270 nm) for photostability studies.

Advanced Question: How can computational methods assist in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects on cyclopropyl ring strain using AMBER or GROMACS.

- Docking Studies : For biological applications, model interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .

Basic Question: What are the key challenges in recrystallizing this compound, and how are they addressed?

Methodological Answer:

Recrystallization challenges include low solubility and solvent adduct formation. Solutions:

- Solvent Pair Screening : Use ethanol/water or ethyl acetate/hexane gradients.

- Slow Cooling : Reduce nucleation sites by cooling from reflux to 4°C over 12 hours.

- Seed Crystals : Introduce purified microcrystals to induce controlled growth .

Advanced Question: How do steric effects of the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The cyclopropyl group’s strain (~27 kcal/mol) and sp³ hybridization impact reactivity:

- Buchwald-Hartwig Amination : Steric hindrance reduces yields; use bulky ligands (XPhos) and elevated temperatures (100°C).

- Suzuki-Miyaura Coupling : Electron-withdrawing oxazole enhances transmetallation; optimize with Pd(OAc)₂ and SPhos ligand .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.